molecular formula C12H15ClN2O3 B1652117 Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester CAS No. 13908-47-9

Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester

Cat. No.: B1652117
CAS No.: 13908-47-9
M. Wt: 270.71 g/mol
InChI Key: YIMUQFZYIRNHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester typically involves the reaction of 4-aminobenzoic acid with 2-chloroethyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted therapies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of key biological processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester can be compared with other carbamate esters such as:

    Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a precursor to other chemical compounds.

    Methyl carbamate: Used in the production of pesticides and as an intermediate in organic synthesis.

    Phenyl carbamate: Studied for its potential biological activity and use in drug development.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other carbamate esters .

Properties

IUPAC Name

ethyl 4-(2-chloroethylcarbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-2-18-11(16)9-3-5-10(6-4-9)15-12(17)14-8-7-13/h3-6H,2,7-8H2,1H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMUQFZYIRNHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292672
Record name Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13908-47-9
Record name NSC84527
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.